molecular formula C13H12N4OS B2872817 7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303996-01-2

7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2872817
CAS No.: 303996-01-2
M. Wt: 272.33
InChI Key: UYSBEPTXHYLGNS-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal and agrochemical research due to its versatility and bioactivity . The compound 7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine features a methoxyphenyl group at position 7 and a methylsulfanyl moiety at position 2. These substituents modulate its physicochemical properties and biological interactions, making it a candidate for anticancer , antimicrobial , and herbicidal applications.

Properties

IUPAC Name

7-(4-methoxyphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-18-10-5-3-9(4-6-10)11-7-8-14-12-15-13(19-2)16-17(11)12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSBEPTXHYLGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a unique structure that combines a triazole and pyrimidine ring system with specific substituents that influence its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4OSC_{13}H_{12}N_{4}OS with a CAS number of 34396-93-5. The presence of the methoxy group enhances lipophilicity, which can significantly affect the compound's interaction with biological targets. The methylsulfanyl group may also play a role in modulating its biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.

  • In vitro Studies : The cytotoxic effects were evaluated using the MTT assay against human cancer cell lines such as SGC-7901 (gastric), A549 (lung), and HepG2 (liver). Compounds demonstrated growth inhibition rates between 75% to 84% at concentrations around 40 µg/mL .
CompoundCell LineIC50 (µg/mL)
Compound E35MGC-803Not specified
7-(4-Methoxyphenyl)-2-(methylsulfanyl)SGC-790175% inhibition at 40 µg/mL
7-(4-Methoxyphenyl)-2-(methylsulfanyl)A54984% inhibition at 40 µg/mL

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes or receptors related to cancer progression. Molecular docking studies have been utilized to predict binding affinities with various targets, suggesting potential pathways through which these compounds may act.

Neuropharmacological Activity

In addition to anticancer properties, some derivatives have shown anticonvulsant activity in models of epilepsy. For example, specific compounds demonstrated significant efficacy in PTZ-induced epilepsy models with ED50 values indicating effective doses with lower neurotoxicity compared to traditional treatments .

Structure-Activity Relationship (SAR)

The structural modifications significantly influence the biological activity of triazolo[1,5-a]pyrimidine derivatives. The presence of methoxy and methylsulfanyl groups appears to enhance both lipophilicity and biological activity. SAR studies indicate that variations in substituents can lead to different levels of potency against various biological targets.

Case Studies

Several case studies have explored the efficacy of triazolo[1,5-a]pyrimidine derivatives:

  • Antitumor Activity : A study reported that compound E35 significantly inhibited colony formation and migration in cancer cell lines while inducing cell cycle arrest at the S-phase. It also showed promising results in xenograft models without apparent toxicity .
  • Neurotoxicity Assessment : Compounds were evaluated for their neurotoxic effects using the rotarod test alongside anticonvulsant activity assessments. Results indicated that specific derivatives had favorable protective indices, suggesting a better safety profile compared to existing anticonvulsants .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution at Position 7

Position 7 is critical for target selectivity. Key analogues include:

Compound Substituent at Position 7 Key Activity/Property Reference
Target Compound 4-Methoxyphenyl Anticancer, tubulin inhibition
7-(2-Fluorophenyl) derivative 2-Fluorophenyl Synthetic intermediate (53% yield)
7-(3-Pyrrolyl) derivative 3-Pyrrolyl Synthetic intermediate (65% yield)
7-(3',4',5'-Trimethoxyphenyl) 3',4',5'-Trimethoxyphenyl Tubulin polymerization promotion
7-(4-Chlorophenyl) derivative 4-Chlorophenyl Herbicidal (acetolactate synthase inhibition)

Key Findings :

  • Electron-withdrawing groups (e.g., fluorine in 7-(2-fluorophenyl)) improve synthetic accessibility but may reduce metabolic stability .
  • Methoxy groups enhance anticancer activity by promoting interactions with tubulin .
  • Bulky substituents (e.g., 3',4',5'-trimethoxyphenyl) improve microtubule destabilization but may reduce solubility .

Substitution at Position 2

Position 2 modifications influence potency and pharmacokinetics:

Compound Substituent at Position 2 Key Activity/Property Reference
Target Compound Methylsulfanyl Moderate metabolic stability
2-Sulfonamide derivatives Sulfonamide Herbicidal (green herbicide candidates)
2-Trifluoroethylamino Trifluoroethylamino High anticancer potency (IC₅₀ ~6 µM)
2-Alkoxy derivatives Alkoxy (e.g., OCH₃) Synthetic intermediates (85% yield)

Key Findings :

  • Sulfonamide groups enhance herbicidal activity by mimicking sulfonylurea herbicides .
  • Trifluoroethylamino substituents significantly boost anticancer activity but may introduce metabolic liabilities .
  • Methylsulfanyl balances stability and moderate bioactivity, making it suitable for further optimization .

Electrochemical and Physicochemical Properties

Voltammetric studies on triazolopyrimidinones highlight substituent effects on redox behavior :

Compound (Derivative) Substituent Oxidation Potential (V) Application
S1-TP Chloromethyl 0.85 Drug candidate
S2-TP Piperidinomethyl 0.72 Drug candidate
S3-TP Morpholinomethyl 0.68 Drug candidate
Anticancer Activity:
  • Target Compound : Inhibits tubulin polymerization, overcoming multidrug resistance (MDR) .
  • Compound 19 (7-(4-Methoxyphenyl)-5-phenyl): IC₅₀ = 6.1 µM against HT-1080 cells .
  • 7-(3',4',5'-Trimethoxyphenyl) : Promotes tubulin polymerization, unique mechanism vs. paclitaxel .
Herbicidal Activity:
  • Target Compound: Limited data, but methylsulfanyl may mimic sulfonylureas .
  • 5,7-Dimethyl-2-sulfonyl derivatives : 90% inhibition of barnyardgrass at 100 ppm .
Antidiabetic/Anticoagulant Activity:
  • 7-(4-Methoxyphenyl)-5-phenyl analogue : Dual glucokinase activator and DPP-4 inhibitor .
  • Target Compound: No reported antidiabetic activity, highlighting substituent-driven divergence .

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